1-Ethynylcyclododecanol falls under the category of alkyne alcohols, which are characterized by the presence of a triple bond (ethynyl) and a hydroxyl group (-OH). This classification positions it among compounds that can participate in diverse chemical reactions due to the reactivity of both the ethynyl group and the alcohol functional group.
The synthesis of 1-Ethynylcyclododecanol can be achieved through several methods, with one common approach being the reaction of cyclododecanone with acetylene in the presence of a suitable catalyst. The following outlines a typical synthetic route:
This method allows for high yields of 1-Ethynylcyclododecanol while minimizing by-products.
The molecular structure of 1-Ethynylcyclododecanol features a cyclododecane ring with an ethynyl group attached at one position and a hydroxyl group at another.
The three-dimensional conformation allows for potential interactions with other molecules, making it useful in various applications.
1-Ethynylcyclododecanol can undergo several significant chemical reactions:
The mechanism of action for 1-Ethynylcyclododecanol primarily revolves around its interaction with biological systems, particularly in drug development contexts.
This dual functionality positions 1-Ethynylcyclododecanol as a candidate for further investigation in medicinal chemistry.
1-Ethynylcyclododecanol exhibits several notable physical and chemical properties:
These properties influence its handling and application in laboratory settings.
The scientific applications of 1-Ethynylcyclododecanol are diverse:
1-Ethynylcyclododecanol (ECD) is a synthetic alkyne-alcohol compound characterized by a 12-membered cycloalkane ring fused to an ethynyl group bearing a hydroxyl substituent. This unique structure combines significant hydrophobicity (from the cyclododecyl moiety) with reactive potential (from the terminal alkyne and alcohol groups). In biomedical research, ECD’s value arises from its role as a chemical scaffold rather than direct therapeutic application. Its structural features—namely the conformational flexibility of the large ring, hydrogen-bonding capability of the hydroxyl group, and the bioorthogonal reactivity of the alkyne—make it a versatile building block for developing enzyme inhibitors and metabolic modulators. ECD derivatives are increasingly explored within metabolic dysfunction-associated steatotic liver disease (MASLD) and infectious disease research, where targeting enzymatic pathways and lipid metabolism is paramount [1] [10]. Its utility lies in enabling rational drug design strategies focused on mimicking transition states or disrupting protein-substrate interactions critical in disease pathogenesis.
ECD serves as a core scaffold for designing inhibitors targeting enzymes crucial in microbial and mammalian metabolic pathways. Its structural analogs exploit the cyclododecane ring’s hydrophobicity and the alkyne’s geometry to achieve selective inhibition through steric and electronic complementarity with enzyme active sites. Key analogs and their target applications include:
ASADH Inhibitors: Aspartate-β-semialdehyde dehydrogenase (ASADH) is essential in the aspartate biosynthetic pathway, found exclusively in plants and microbes, making it a validated target for antibiotic development. Structural analogs of ECD, particularly those incorporating phosphonate or amino acid-like motifs akin to substrate analogs (e.g., aspartyl β-difluorophosphonate), exploit the cyclododecane ring’s bulk to occupy hydrophobic subsites adjacent to the catalytic dyad (e.g., Arg99 and Lys223 in Streptococcus pneumoniae ASADH). The terminal alkyne in ECD derivatives can be functionalized to mimic the aspartate backbone, enhancing binding through van der Waals contacts and restricting conformational flexibility of the enzyme [1]. Modifications such as appending heteroaromatic groups (e.g., pyrimidine or thiophene) to the alkyne terminus enable π-stacking with conserved aromatic residues, improving selectivity between Gram-positive and Gram-negative bacterial isoforms despite high active site conservation [1] [7].
Pantothenate Kinase (PanK) Inhibitors: PanK catalyzes the rate-limiting step in coenzyme A biosynthesis. ECD analogs, particularly N-alkylpantothenamides (e.g., N-pentylpantothenamide), utilize the cyclododecyl group to mimic the pantoyl moiety while the ethynyl group facilitates attachment of hydrophobic substituents targeting a phenylalanine-lined lipophilic pocket in the enzyme. This design achieves species-selective inhibition; for instance, analogs show preferential activity against Staphylococcus aureus PanK (SaPanK) and murine PanK1α over E. coli PanK (EcPanK). The hydroxyl group of ECD can be esterified to enhance membrane permeability, enabling intracellular conversion to ethyldethia-CoA, an antimetabolite that disrupts acyl carrier protein function [3].
Table 1: Structural Analogs of 1-Ethynylcyclododecanol as Enzyme Inhibitors
Target Enzyme | Analog Structural Features | Mechanism of Inhibition | Biological Selectivity |
---|---|---|---|
ASADH | Phosphonate/amino acid mimics; Heteroaromatic appendages (e.g., pyridine, thiophene) | Occupies anion-binding site (Arg/Lys dyad); Mimics aspartyl-β-phosphate transition state; Displaces catalytic water | Selective inhibition of Gram-positive (e.g., S. pneumoniae) vs. Gram-negative (e.g., V. cholerae) orthologs |
Pantothenate Kinase (PanK) | N-alkyl chains (C5-C7); Ethynyl-linked hydrophobic groups; Esterified hydroxyl | Competes with pantothenate; Binds phenylalanine-lined pocket; Converted to inactive ethyldethia-CoA | Preferential inhibition of S. aureus PanK and murine PanK1α over E. coli PanK |
ECD’s hydrophobic scaffold positions it as a candidate for modulating lipid-centric metabolic pathways implicated in Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) and its inflammatory progression to Metabolic Dysfunction-Associated Steatohepatitis (MASH). Key mechanisms include:
ACLY Modulation: ATP-citrate lyase (ACLY) bridges carbohydrate and lipid metabolism by generating cytosolic acetyl-CoA and oxaloacetate from citrate. ACLY is upregulated in MASH, driving de novo lipogenesis (DNL), oxidative stress, and inflammation. ECD derivatives, designed to incorporate carboxylate or citric acid mimetics (e.g., hydroxycitrate-inspired motifs), can competitively inhibit ACLY’s catalytic site. Inhibition reduces lipid accumulation (steatosis) and lowers reactive oxygen species (ROS) and lipid peroxidation markers (e.g., malondialdehyde) in hepatocyte models triggered by TNFα. The cyclododecane ring enhances cell membrane penetration, facilitating intracellular delivery of the inhibitory moiety [10].
Oxidative Stress and Redox Homeostasis: ECD’s alkyne group can be engineered into prodrugs that release radical scavengers (e.g., nitroxides) under oxidative conditions. Its structural similarity to dodecanol—a metabolite of entomopathogenic fungi known to disrupt insect lipid membranes—suggests potential for interacting with lipid bilayers in hepatocytes. This interaction may reduce the saturation of free fatty acids (FFAs) in hepatic membranes, lowering susceptibility to lipid peroxidation. Furthermore, ECD-derived compounds can elevate NADPH pools by modulating malic enzyme (ME1) expression, restoring glutathione recycling capacity (GSH:GSSG ratio) and ameliorating oxidative damage in MASH models. Combined treatments using ECD analogs and polyphenols (e.g., red wine powder) show synergistic reductions in ACLY and ME1 mRNA, along with pro-inflammatory cytokines (IL-6, IL-1β) in patient-derived macrophages [5] [10].
Lipidomic Reprogramming: Metabolomic studies in MASLD reveal distinct lipid signatures during fibrosis progression (e.g., elevated ceramides, diacylglycerols). ECD’s cyclododecane core can serve as an anchor for lipid-like molecules targeting enzymes in sphingolipid metabolism (e.g., sphingosine kinase 1) or fatty acid elongation. Derivatives incorporating carbamate or sulfonamide linkers may reduce triglyceride (TG) synthesis and shift phospholipid profiles (e.g., increasing phosphatidylcholine/phosphatidylethanolamine ratio), thereby improving hepatic lipid droplet stability and reducing lipotoxicity [4] [6].
ECD exemplifies a privileged scaffold in medicinal chemistry due to its synthetic versatility and physicochemical properties, enabling diverse therapeutic applications:
Table 2: Synthetic Strategies Leveraging 1-Ethynylcyclododecanol in Therapeutic Agent Design
Synthetic Approach | Key Modifications | Therapeutic Application | Advantages |
---|---|---|---|
Molecular Hybridization | CuAAC conjugation to N-heteroaryls (e.g., pyrimidines, quinolines); Ester linkage to polyphenols | Antiparasitic agents; Antioxidant/anti-inflammatory agents for MASH | Enhanced target engagement; Dual mechanism of action; Improved tissue specificity |
Conformational Tuning | Hydroxyl → carbamate/sulfamate; Alkyne → triazole/isooxazole; Ring size variation (C10-C14) | Optimization of ASADH/PanK inhibitors; ACLY allosteric modulators | Optimized binding to deep hydrophobic pockets; Tunable metabolic stability |
Prodrug Derivatization | Hydroxyl → fatty acid ester (lipophilic); Hydroxyl → phosphate salt (hydrophilic); Alkyne → peroxynitrite-sensitive linker | Oral delivery enhancement; IV formulations; Site-specific activation in inflamed liver | Improved bioavailability; Reduced off-target effects; Targeted release at disease site |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1